molecular formula C12H14O2 B8167650 1-Ethynyl-3-(3-methoxypropoxy)benzene

1-Ethynyl-3-(3-methoxypropoxy)benzene

Cat. No.: B8167650
M. Wt: 190.24 g/mol
InChI Key: BWABITMOXCMGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-3-(3-methoxypropoxy)benzene is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a 3-methoxypropoxy group

Preparation Methods

The synthesis of 1-Ethynyl-3-(3-methoxypropoxy)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of an aryl halide with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base.

Industrial production methods for this compound may involve the optimization of reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of efficient purification techniques such as chromatography.

Chemical Reactions Analysis

1-Ethynyl-3-(3-methoxypropoxy)benzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The ethynyl group can be reduced to an alkene or alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethynyl-3-(3-methoxypropoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-Ethynyl-3-(3-methoxypropoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the ethynyl group can participate in various types of bond-forming reactions, while the benzene ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved in its biological and medicinal applications are determined by the specific interactions between the compound and its target molecules.

Comparison with Similar Compounds

1-Ethynyl-3-(3-methoxypropoxy)benzene can be compared with other similar compounds, such as:

    1-Ethynyl-3-methoxybenzene: This compound lacks the 3-methoxypropoxy group, making it less versatile in certain synthetic applications.

    1-Ethynyl-4-methoxybenzene: The position of the methoxy group on the benzene ring affects the compound’s reactivity and the types of reactions it can undergo.

    3-Ethynylanisole: This compound has a similar structure but lacks the propoxy group, which can influence its physical and chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-ethynyl-3-(3-methoxypropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-11-6-4-7-12(10-11)14-9-5-8-13-2/h1,4,6-7,10H,5,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWABITMOXCMGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC(=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.